4-Methoxy-2-methylquinoline

Catalog No.
S1921818
CAS No.
31835-53-7
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-methylquinoline

CAS Number

31835-53-7

Product Name

4-Methoxy-2-methylquinoline

IUPAC Name

4-methoxy-2-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3

InChI Key

MAMDZKZXIGHWCS-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)OC

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC

Description

4-Methoxy-2-methylquinoline is a natural product found in Ruta montana with data available.

4-Methoxy-2-methylquinoline is an organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. Its chemical formula is C₁₁H₁₁NO, indicating the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the quinoline skeleton. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique chemical properties.

Typical of quinoline derivatives. Notable reactions include:

  • Electrophilic Substitution: The methoxy group can direct electrophiles to the ortho and para positions relative to itself, facilitating substitution reactions.
  • Nucleophilic Reactions: The nitrogen atom in the quinoline ring can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation: The compound can undergo oxidation to form quinoline N-oxides, which are often more soluble and can exhibit different biological activities .

Research indicates that 4-methoxy-2-methylquinoline exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that this compound has inhibitory effects against certain bacterial strains.
  • Antimalarial Activity: It has been investigated for its potential as an antimalarial agent, owing to its structural similarity to other known antimalarials .
  • Cytotoxicity: Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines, making it a candidate for further drug development .

Several methods have been developed for synthesizing 4-methoxy-2-methylquinoline:

  • Condensation Reactions: One common method involves the condensation of 2-methylquinoline with methanol in the presence of acid catalysts.
  • Vapor-phase Synthesis: This method utilizes zeolite catalysts to facilitate the reaction between acetaldehyde and aniline, leading to the formation of various methylquinolines, including 4-methoxy-2-methylquinoline .
  • Metal-free Approaches: Recent advancements have introduced metal-free synthesis methods that employ strong bases for deprotonation followed by condensation reactions with suitable precursors .

4-Methoxy-2-methylquinoline finds applications in:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for drug development targeting infectious diseases and cancer.
  • Chemical Research: It serves as a building block in organic synthesis and materials science.
  • Dyes and Pigments: The compound may also be utilized in producing dyes owing to its chromophoric properties.

Studies on the interactions of 4-methoxy-2-methylquinoline with biological macromolecules such as proteins and nucleic acids are ongoing. These interactions can provide insights into its mechanism of action and potential therapeutic applications. For instance, research into how this compound binds to target enzymes or receptors could reveal pathways for drug design and optimization.

4-Methoxy-2-methylquinoline shares structural similarities with other quinoline derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
4-MethylquinolineMethyl group at position 4Exhibits different reactivity patterns
6-MethoxyquinolineMethoxy group at position 6Known for enhanced solubility
8-HydroxyquinolineHydroxyl group at position 8Displays significant chelating properties
2-MethylquinolineMethyl group at position 2Often used as an intermediate in synthesis

The uniqueness of 4-methoxy-2-methylquinoline lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these similar compounds.

XLogP3

2.8

LogP

2.81 (LogP)

Wikipedia

4-Methoxy-2-methylquinoline

Dates

Modify: 2023-07-22

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